(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Catalog No.
S3310155
CAS No.
331846-95-8
M.F
C11H16ClNO2
M. Wt
229.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

CAS Number

331846-95-8

Product Name

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

InChI

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

LUJTZKGPNYDSGW-PPHPATTJSA-N

SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is an amino acid derivative characterized by its unique structure, which includes an amino group, a carboxylic acid, and a p-tolyl group. This compound is a chiral molecule, with the (S)-configuration indicating that it possesses a specific spatial arrangement of its atoms, which can significantly influence its biological activity and interactions with biological systems. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

There is no documented information available on the specific mechanism of action of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride. However, structurally similar compounds containing an amino acid backbone and aromatic groups have been explored for their potential to interact with enzymes or receptors in biological systems [].

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.
Typical of amino acids:

  • Transamination Reactions: This involves the transfer of an amino group to a keto acid, forming a new amino acid and a new keto acid.
  • Decarboxylation: The carboxylic acid group can be removed to yield an amine, which may further react in various biochemical pathways.
  • Peptide Bond Formation: As an amino acid, it can undergo condensation reactions with other amino acids to form peptides or proteins.

These reactions are crucial for its role in metabolic pathways and protein synthesis.

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride exhibits various biological activities:

  • Neurotransmitter Modulation: It may influence neurotransmitter levels due to its structural similarity to neurotransmitters.
  • Antioxidant Properties: The compound has been studied for its potential to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anticoagulant Activity: It may play a role in modulating blood coagulation processes through interactions with specific enzymes involved in the coagulation cascade .

Several synthetic pathways exist for producing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride:

  • Starting from p-Toluidine: The synthesis can begin with p-toluidine and involve the introduction of a carboxylic acid group through oxidation reactions.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the formation of this compound while maintaining its chiral integrity.
  • Enzymatic Methods: Enzymatic resolution techniques can be employed to selectively produce the (S)-enantiomer from racemic mixtures.

These methods highlight the versatility and importance of chiral synthesis in pharmaceutical chemistry.

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride has various applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Biochemical Research: Serves as a model compound for studying amino acid behavior in biological systems.
  • Nutraceuticals: Explored for potential benefits in dietary supplements aimed at enhancing cognitive function or reducing oxidative stress.

Research into the interactions of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride with biological macromolecules has revealed:

  • Binding Affinity Studies: Investigations into how this compound binds to receptors or enzymes can elucidate its mechanism of action.
  • Molecular Docking Simulations: Computational studies help predict how this compound interacts at the molecular level with various biological targets, providing insights into its potential therapeutic effects .

When comparing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride with similar compounds, several notable derivatives emerge:

Compound NameStructure CharacteristicsUnique Features
(S)-3-Amino-4-methylbutanoic acidSimilar backbone but with a methyl groupPotentially different metabolic pathways
(S)-3-Amino-4-(phenyl)butanoic acidContains a phenyl group instead of p-tolylDifferent binding profiles in biological systems
(R)-3-Amino-4-(p-tolyl)butanoic acidEnantiomer of the target compoundDifferent biological activity due to chirality

These comparisons highlight the importance of structural variations in determining biological activity and therapeutic potential.

Dates

Modify: 2023-08-19

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